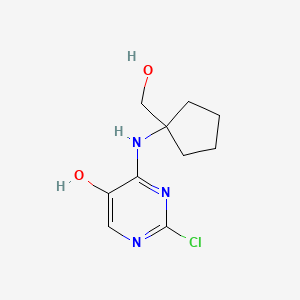![molecular formula C9H8Cl2N2S B11868999 2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11868999.png)
2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dichloro-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and the spiro configuration contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a thieno[2,3-D]pyrimidine precursor in the presence of chlorinating agents. The reaction is usually carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: Further cyclization reactions can modify the spiro structure to create more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2’,4’-Dichloro-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with specific molecular targets. The chlorine atoms and spiro structure allow it to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar pyrimidine core but lacks the spiro and cyclobutane components.
2,4-Dichloro-thieno[3,2-D]pyrimidine: Similar thieno[2,3-D]pyrimidine structure but without the spiro configuration.
Uniqueness
2’,4’-Dichloro-5’H-spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C9H8Cl2N2S |
|---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2,4-dichlorospiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclobutane] |
InChI |
InChI=1S/C9H8Cl2N2S/c10-6-5-4-9(2-1-3-9)14-7(5)13-8(11)12-6/h1-4H2 |
InChI Key |
HTCTXGPODOWWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC3=C(S2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




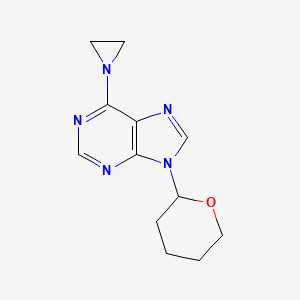
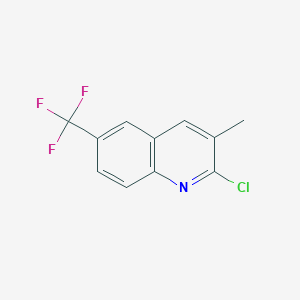
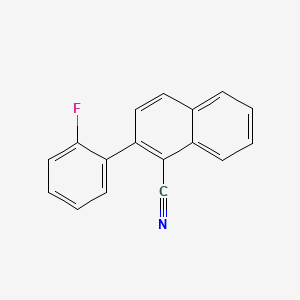
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11868951.png)



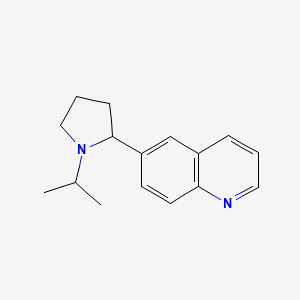

![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol](/img/structure/B11868982.png)
